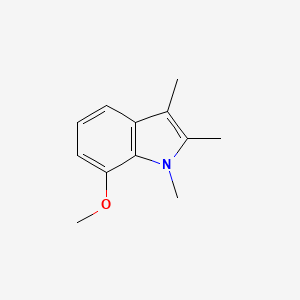

7-Methoxy-1,2,3-trimethylindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Methoxy-1,2,3-trimethylindole is a methylindole.

Applications De Recherche Scientifique

Aryl Hydrocarbon Receptor Modulation

7-Methoxy-1,2,3-trimethylindole has been identified as an agonist of the AhR. This receptor plays a crucial role in mediating the effects of environmental toxins and endogenous compounds. Studies have shown that methylated and methoxylated indoles can activate AhR signaling pathways, leading to the transcriptional regulation of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (CYP1A1) . The activation of AhR by this compound suggests potential applications in understanding toxicology and drug metabolism.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit antiproliferative effects in various cancer cell lines. For instance, studies have demonstrated that certain indoles can induce cell cycle arrest and apoptosis in breast cancer cells . The specific mechanisms often involve the modulation of microtubule dynamics and interference with mitotic processes, making these compounds candidates for further investigation as anti-cancer agents.

Synthesis and Derivative Development

Synthetic Methods

The synthesis of this compound can be achieved through several methodologies. One notable approach is the Fischer indolization reaction, which allows for the formation of indoles through a one-pot reaction involving various substrates . Additionally, advancements in C7-selective boronation techniques have facilitated the functionalization of indoles to enhance their biological activity .

Derivative Exploration

The exploration of derivatives of this compound has led to compounds with enhanced biological properties. For example, modifications at different positions on the indole ring can significantly alter the compound's activity against specific targets or improve its pharmacokinetic profiles . Such studies are crucial for developing novel therapeutic agents.

Pharmacological Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives. Compounds structurally related to this compound have shown significant activity against various bacterial strains . This suggests potential applications in developing new antimicrobial agents to address antibiotic resistance.

Neuroprotective Effects

Indoles have also been investigated for their neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which these compounds may exert protective effects on neuronal cells . This opens avenues for research into treating neurodegenerative diseases.

Case Studies and Research Findings

Propriétés

Formule moléculaire |

C12H15NO |

|---|---|

Poids moléculaire |

189.25 g/mol |

Nom IUPAC |

7-methoxy-1,2,3-trimethylindole |

InChI |

InChI=1S/C12H15NO/c1-8-9(2)13(3)12-10(8)6-5-7-11(12)14-4/h5-7H,1-4H3 |

Clé InChI |

BGYNKFZIOWEOSF-UHFFFAOYSA-N |

SMILES |

CC1=C(N(C2=C1C=CC=C2OC)C)C |

SMILES canonique |

CC1=C(N(C2=C1C=CC=C2OC)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.